Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate
Description
Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate is a chemical compound with the molecular formula C13H22N2O4. It is a derivative of diazabicyclo compounds, which are known for their unique bicyclic structure containing nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability .
Properties
IUPAC Name |
1-O-tert-butyl 3a-O-methyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-6-14(11(17)19-4)5-7-15-9-10(14)16/h10,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFUTXQCYIPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CNCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate typically involves the reaction of a diazabicyclo compound with a methylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Methyl 7-boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate is characterized by the following chemical formula:
- Molecular Formula : C₁₄H₂₄N₂O₄
- CAS Number : 1334412-70-2
This compound features a bicyclic structure that contributes to its unique reactivity and potential applications in drug development and synthesis.
1.1. Drug Discovery and Development
This compound has been investigated for its potential as a scaffold in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets.
Case Study: c-Myc Inhibition
Research has shown that compounds related to this bicyclic structure can inhibit c-Myc-Max dimerization, a crucial process in cancer cell proliferation. For instance, derivatives of similar structures have demonstrated significant potency in disrupting this interaction, suggesting that this compound could serve as a lead compound for developing anti-cancer agents .
1.2. Neuropharmacology
The compound's structural analogs have been explored for their effects on neurodegenerative disorders. The bicyclic framework is conducive to binding with neurotransmitter receptors or enzymes involved in neurochemical pathways. This application is particularly relevant for developing treatments targeting conditions like schizophrenia and Alzheimer's disease .
2.1. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Synthetic Route Development
Recent studies have highlighted efficient synthetic routes utilizing this compound as a precursor for synthesizing novel nitrogen-containing heterocycles. These reactions often involve cyclization and functional group transformations that leverage the bicyclic nature of the compound .
3.1. Pharmaceutical Manufacturing
Due to its favorable properties and versatility in synthesis, this compound has potential applications in pharmaceutical manufacturing processes. Its use can streamline the production of active pharmaceutical ingredients (APIs) by serving as a building block in multi-step syntheses.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Medicinal Chemistry | Development of anti-cancer agents; neuropharmacological applications |
| Organic Synthesis | Intermediate for synthesizing nitrogen heterocycles |
| Pharmaceutical Manufacturing | Building block for active pharmaceutical ingredients |
Mechanism of Action
The mechanism of action of Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate
- Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-2-carboxylate
- Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the boc protecting group. This makes it particularly useful in synthetic chemistry as it can be selectively deprotected and further functionalized .
Biological Activity
Methyl 7-Boc-4,7-diazabicyclo[4,3,0]nonane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities based on recent research findings.
1. Synthesis of this compound
The compound is synthesized through a series of chemical reactions involving the bicyclic framework of diazabicyclononane. The general synthetic route includes:
- Starting Materials : The synthesis typically begins with 1-Boc-piperidine derivatives.
- Reactions : Key reactions include Mannich condensation and subsequent Boc deprotection to yield the final product.
The molecular structure can be represented as follows:
2.1 Anticancer Activity
Research has indicated that derivatives of diazabicyclo compounds exhibit significant anticancer properties. For instance, studies have shown that certain bispidine derivatives demonstrate cytotoxic activity against various cancer cell lines. The mechanism appears to involve modulation of polyamine metabolism and induction of apoptosis in cancer cells .
2.2 Neuroprotective Effects
In animal models, compounds related to this compound have been evaluated for nootropic (cognitive-enhancing) effects. Some studies report that these compounds can reverse scopolamine-induced amnesia in mice, suggesting potential applications in treating cognitive disorders .
2.3 Antimicrobial Properties
Preliminary data indicate that derivatives of this compound may possess antimicrobial activity against certain strains of bacteria. For example, related compounds have shown weak activity against multidrug-resistant strains such as Staphylococcus aureus .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Polyamine Metabolism Modulation : Compounds in this class may influence the metabolism of polyamines, which are critical for cell growth and differentiation.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
- Neurotransmitter Interaction : Their structure allows for potential interactions with neurotransmitter receptors, contributing to cognitive enhancement.
5.
This compound represents a promising area of research within medicinal chemistry due to its diverse biological activities. Ongoing studies are necessary to further elucidate its mechanisms of action and therapeutic potential.
Q & A
Q. What are the recommended synthetic pathways for Methyl 7-Boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate?
A two-step approach is typically employed:
- Step 1 (Protection): Introduce the Boc group to the diazabicyclo core using tert-butyl dicarbonate (Boc anhydride) in a dichloromethane/methanol solvent system. Chromatographic purification (silica gel, CH₂Cl₂/MeOH gradient) ensures intermediate purity .
- Step 2 (Carboxylation): React the Boc-protected intermediate with methyl chloroformate under basic conditions (e.g., triethylamine). Monitor completion via TLC (silica, ethyl acetate/petroleum ether). Isolate the product via extraction and recrystallization .
Q. What safety protocols are critical during handling?
- Hazard Mitigation: Wear PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
- Waste Disposal: Segregate chemical waste and collaborate with certified hazardous waste services to prevent environmental contamination .
- Emergency Response: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation, providing the SDS .
Advanced Research Questions
Q. How can low yields during Boc deprotection be optimized?
Low yields (e.g., 56–58% ) may arise from incomplete acidolysis or side reactions. Mitigation strategies:
Q. What advanced techniques validate the compound’s structural conformation?
- X-ray Crystallography: Resolve chair/boat conformations of the bicyclo core, as demonstrated for related azabicyclo compounds .
- NMR Analysis: Assign peaks using ¹H-¹³C HSQC and NOESY to confirm stereochemistry (e.g., equatorial vs. axial Boc orientation) .
- IR Spectroscopy: Identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
Q. How does this compound serve as a precursor for enzyme inhibitors?
The Boc-protected diazabicyclo scaffold is a key intermediate in synthesizing PARP-1 inhibitors. For example:
Q. What contradictions exist in reported synthetic methodologies, and how are they resolved?
- Solvent Discrepancies: While CH₂Cl₂/MeOH is standard for chromatography , LiAlH₄ reductions require methyl tert-butyl ether for safety . Validate solvent compatibility via small-scale trials.
- Deprotection Efficiency: Compare TFA vs. HCl efficiency using LC-MS and adjust stoichiometry (e.g., 2–3 eq. acid) to improve reproducibility .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, CH₂Cl₂/MeOH, 12 h, RT | 56–58% | |
| Deprotection | TFA/CH₂Cl₂ (1:4 v/v), 2 h, 0°C | 85–90% | |
| Crystallization | Ethanol recrystallization, −20°C, 24 h | 75% |
Q. Table 2. Hazard Classification
| Component | Hazard Codes | Precautionary Measures |
|---|---|---|
| Intermediate | H302, H315, H319, H335 | Use fume hood; avoid inhalation |
| Final Product | H319 | Store in airtight containers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
